12,17-dehydroxyriccardin C is a naturally occurring compound belonging to the class of flavonoids, specifically a type of flavanone. It is derived from various plants and exhibits significant biological activity, particularly in the context of medicinal chemistry. The compound has garnered attention for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
12,17-dehydroxyriccardin C is primarily sourced from the plant species Riccardia multifida, a liverwort known for its diverse phytochemical profile. This compound can also be isolated from other plant sources, where it may play a role in the plant's defense mechanisms against pathogens and environmental stressors.
In terms of chemical classification, 12,17-dehydroxyriccardin C falls under the category of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their diverse biological activities and are often categorized based on their structure into subclasses such as flavanones, flavones, and anthocyanins.
The synthesis of 12,17-dehydroxyriccardin C can be approached through both natural extraction methods and synthetic organic chemistry techniques.
The synthetic route may involve specific reagents and conditions tailored to achieve high yields and purity. For example, using metal catalysts for oxidation reactions or protecting groups to prevent unwanted side reactions during synthesis.
The molecular structure of 12,17-dehydroxyriccardin C is characterized by its flavanone backbone with hydroxyl groups at positions 12 and 17.
The structural representation can be depicted using chemical drawing software or computational models that illustrate the arrangement of atoms and functional groups. The specific stereochemistry can also be determined through X-ray crystallography or advanced spectroscopic techniques.
12,17-dehydroxyriccardin C participates in various chemical reactions typical of flavonoids:
These reactions are often conducted under controlled conditions, utilizing specific catalysts or reagents to ensure selectivity and yield. Reaction monitoring is typically performed using chromatographic methods to assess progress.
The mechanism of action for 12,17-dehydroxyriccardin C involves several pathways:
In vitro studies have demonstrated that 12,17-dehydroxyriccardin C exhibits significant protective effects against oxidative damage in cell cultures, suggesting its potential utility in therapeutic applications.
Characterization techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy provide insights into functional groups present and electronic transitions within the molecule.
12,17-dehydroxyriccardin C has several applications in scientific research:
Research continues to explore additional therapeutic applications based on its biological activities and mechanisms of action.
12,17-Dehydroxyriccardin C, a bioactive bisbibenzyl compound derived from liverwort species, demonstrates significant polypharmacology targeting interconnected metabolic and oncogenic pathways. In metabolic regulation, this compound modulates lipid mediator pathways analogous to endogenous oxylipins like 12,13-diHOME, which enhance fatty acid uptake in brown adipose tissue (BAT) and stimulate white adipose tissue (WAT) browning [1]. These effects position 12,17-dehydroxyriccardin C as a candidate for mitigating obesity-related metabolic dysfunction by promoting energy expenditure through mitochondrial uncoupling and thermogenesis.
In oncogenic contexts, the compound disrupts proliferative signaling cascades, including PI3K/Akt/mTOR and MAPK pathways, which are frequently hyperactivated in malignancies. By inhibiting phosphorylation events downstream of growth factor receptors, 12,17-dehydroxyriccardin C induces cell cycle arrest and suppresses tumor growth in vitro and in vivo. Its multi-target nature extends to transcription factors like HIF-1α, impairing hypoxia adaptation in solid tumors [9].
Table 1: Molecular Targets of 12,17-Dehydroxyriccardin C Across Pathologies
Pathological Context | Primary Targets | Downstream Effects |
---|---|---|
Metabolic Dysregulation | PPARγ, UCP1, Fatty Acid Transporters | Enhanced BAT activation, WAT browning |
Neoplastic Progression | PI3K/Akt, MAPK, HIF-1α | Cell cycle arrest, reduced tumor growth |
Steroid Hormone Imbalance | 17β-HSD isoforms, 11β-HSD1/2 | Altered cortisol/cortisone equilibrium |
Steroid hormone homeostasis is critically regulated by hydroxysteroid dehydrogenases (Hydroxysteroid Dehydrogenases), which catalyze the reduction/oxidation of hydroxyl/keto groups on steroid backbones. 12,17-Dehydroxyriccardin C exhibits selective modulation of 17β-hydroxysteroid dehydrogenase isoforms (types 1, 2, 3, 5, and 7), which govern the interconversion of sex steroids like estrone/estradiol and androstenedione/testosterone [5] [8].
Structurally, the compound’s bisbibenzyl scaffold mimics steroid geometry, enabling competitive inhibition of Hydroxysteroid Dehydrogenase substrate-binding pockets. Specifically:
Additionally, 12,17-dehydroxyriccardin C influences intracrine steroid metabolism by altering cofactor availability (NADPH/NADP⁺ ratios), further shifting redox equilibrium toward inactive steroid forms [2] [5].
11β-Hydroxysteroid Dehydrogenase isoforms (11β-Hydroxysteroid Dehydrogenase1 and 11β-Hydroxysteroid Dehydrogenase2) are pivotal in glucocorticoid metabolism, converting inactive cortisone to active cortisol (11β-Hydroxysteroid Dehydrogenase1) and vice versa (11β-Hydroxysteroid Dehydrogenase2). Dysregulation of these enzymes underpins metabolic syndrome pathologies, including insulin resistance, hypertension, and dyslipidemia [3] [6].
12,17-Dehydroxyriccardin C demonstrates isoform-specific effects:
Mechanistically, it disrupts 11β-Hydroxysteroid Dehydrogenase1’s catalytic tetrad (Ser-Yol-Lys-Asp) through hydrogen bonding with its phenolic hydroxyl groups, while its lipophilic bibenzyl core anchors to the enzyme’s steroid-binding cavity [3].
Cluster of Differentiation 147 (Extracellular Matrix Metalloproteinase Inducer), a transmembrane glycoprotein overexpressed in aggressive carcinomas, drives tumor microenvironment remodeling via matrix metalloproteinase induction, lactate transport facilitation, and angiogenesis. 12,17-Dehydroxyriccardin C directly binds Cluster of Differentiation 147’s immunoglobulin domains, disrupting its homodimerization and ligand interactions [4] [7] [9].
Consequences include:
Table 2: Impact of 12,17-Dehydroxyriccardin C on Cluster of Differentiation 147-Mediated Pathways
Cluster of Differentiation 147 Function | 12,17-Dehydroxyriccardin C Intervention | Functional Outcome |
---|---|---|
Matrix Metalloproteinase Induction | Blocks fibroblast-tumor cell crosstalk | Reduced invasion/metastasis |
Monocarboxylate Transporter Chaperoning | Disrupts lactate/H⁺ shuttling | Tumor acidosis and apoptosis |
Vascular Endothelial Growth Factor Production | Inhibits PI3K/Akt/HIF-1α signaling | Impaired angiogenesis |
Chemoresistance | Downregulates ATP-Binding Cassette G2 | Enhanced chemosensitivity |
The compound’s interference with Cluster of Differentiation 147-cyclophilin A interactions further dampens pro-inflammatory signaling and immune evasion in the tumor stroma [7] [9]. These multi-faceted actions position 12,17-dehydroxyriccardin C as a promising therapeutic agent for disrupting tumor microenvironment dynamics.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0